molecular formula C20H17NO3 B11183008 N-(4-acetylphenyl)-1-methoxynaphthalene-2-carboxamide

N-(4-acetylphenyl)-1-methoxynaphthalene-2-carboxamide

Cat. No.: B11183008
M. Wt: 319.4 g/mol
InChI Key: BGXZMZODVBUPRF-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-methoxynaphthalene-2-carboxamide is an organic compound that belongs to the class of aromatic anilides This compound is characterized by the presence of a naphthalene ring system substituted with a methoxy group and a carboxamide group, along with an acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-methoxynaphthalene-2-carboxamide typically involves the reaction of 4-acetylphenylamine with 1-methoxynaphthalene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-1-methoxynaphthalene-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetylphenyl)-1-methoxynaphthalene-2-carboxamide is unique due to its specific structural features, such as the presence of both a naphthalene ring and a methoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-1-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C20H17NO3/c1-13(22)14-7-10-16(11-8-14)21-20(23)18-12-9-15-5-3-4-6-17(15)19(18)24-2/h3-12H,1-2H3,(H,21,23)

InChI Key

BGXZMZODVBUPRF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C=C2)OC

Origin of Product

United States

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